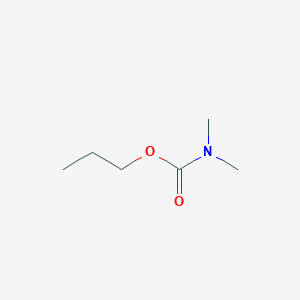
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyl, amino, hydroxy, and pyran rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) typically involves multi-step organic reactions. These steps may include:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions.
Functional Group Addition: Introduction of acetyl, amino, and hydroxy groups through selective reactions.
Pyran Ring Formation: Formation of pyran rings via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,12-Naphthacenedione,9-acetyl-7,9-bis[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-,dihydrochloride, (7S-cis)- (9CI) .
Uniqueness
The uniqueness of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C32H40Cl2N2O11 |
|---|---|
Molekulargewicht |
699.6 g/mol |
IUPAC-Name |
(7R,9R)-9-acetyl-7,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |
InChI |
InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)18(33)8-21(42-12)44-20-11-32(14(3)35,45-22-9-19(34)27(37)13(2)43-22)10-17-23(20)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,18-22,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H/t12?,13?,18?,19?,20-,21?,22?,26?,27?,32-;;/m1../s1 |
InChI-Schlüssel |
VFFAWQOYRHDZKT-JZUDIWCISA-N |
Isomerische SMILES |
CC1C(C(CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




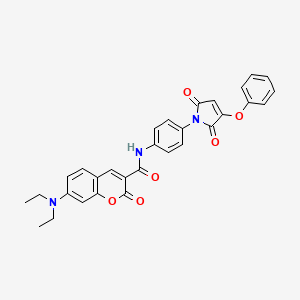
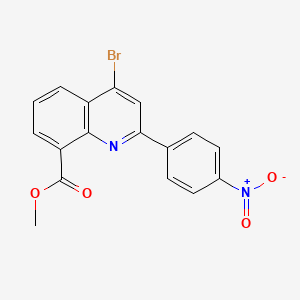

![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)

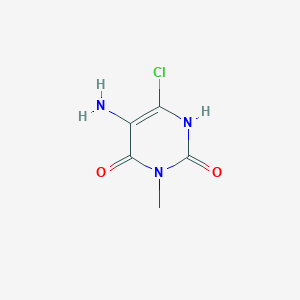
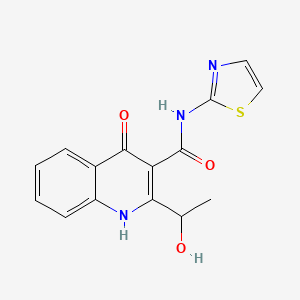
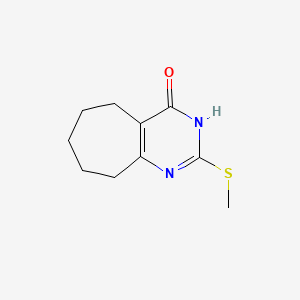

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

